7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde
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Overview
Description
7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an indazole core, followed by functional group modifications to introduce the desired substituents . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to achieve these transformations .
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are increasingly used to scale up the production of these compounds . These methods not only enhance efficiency but also reduce the environmental impact of chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid derivative, while reduction would produce an alcohol derivative .
Scientific Research Applications
7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- Indazole-3-carboxaldehyde
- 2-Phenylindazole
- 4,5,6,7-Tetrahydroindazole
Uniqueness
What sets 7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde apart is its unique combination of substituents, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-methyl-6-(4-methylphenyl)-2-phenyl-4,5-dihydropyrrolo[2,3-g]indazole-8-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16-8-11-20(12-9-16)27-17(2)21(15-28)23-22(27)13-10-18-14-26(25-24(18)23)19-6-4-3-5-7-19/h3-9,11-12,14-15H,10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVCYYJLKPAPIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2CCC4=CN(N=C43)C5=CC=CC=C5)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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